
Dichloro(2,3-diaminopropanoato-N,N')dihydroxyplatinate(1-) hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, gives it unique chemical properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 2,3-diaminopropanoic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+NH2CH(NH2)CH2COOH+H2O→[PtCl2(NH2CH(NH2)CH2COO)(OH)2]+2KCl
The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants is crucial. The final product is typically obtained in high purity through multiple stages of purification, including crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloride and hydroxyl ligands in the complex can be substituted by other ligands such as amines, phosphines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The complex can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Substitution: Ligand exchange reactions often use reagents like ammonia, ethylenediamine, or phosphine ligands in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the platinum center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the platinum center.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or metallic platinum.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential as an anticancer agent. Platinum-based drugs, such as cisplatin, are well-known for their efficacy in treating various cancers. The unique ligand environment in Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen may offer different pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.
Industry
In industrial applications, this compound can be used in the development of sensors and as a precursor for the synthesis of other platinum-based materials. Its catalytic properties are also exploited in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen in biological systems involves the coordination of the platinum center with biomolecules such as DNA. This interaction can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to involve similar mechanisms to other platinum-based drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is unique due to its specific ligand environment, which may offer different reactivity and biological activity compared to other platinum-based compounds. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, provides a distinct chemical profile that can be exploited in various applications.
Propriétés
Numéro CAS |
88475-05-2 |
|---|---|
Formule moléculaire |
C3H10Cl2N2O4Pt |
Poids moléculaire |
404.11 g/mol |
Nom IUPAC |
2,3-diaminopropanoate;hydron;platinum(4+);dichloride;dihydroxide |
InChI |
InChI=1S/C3H8N2O2.2ClH.2H2O.Pt/c4-1-2(5)3(6)7;;;;;/h2H,1,4-5H2,(H,6,7);2*1H;2*1H2;/q;;;;;+4/p-4 |
Clé InChI |
RALHYIKZPXYENU-UHFFFAOYSA-J |
SMILES canonique |
[H+].C(C(C(=O)[O-])N)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


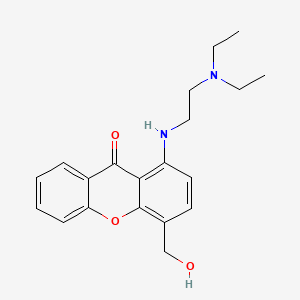
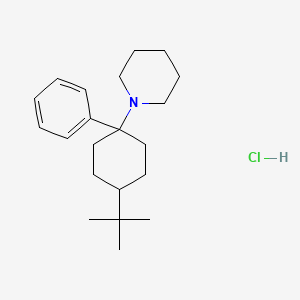
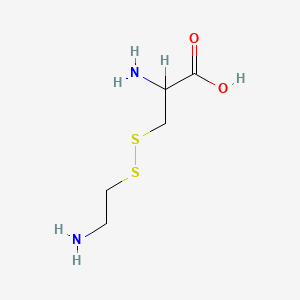
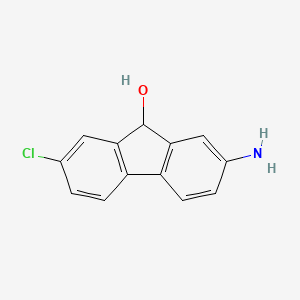

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)

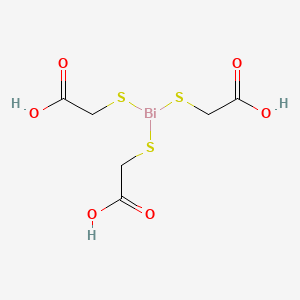
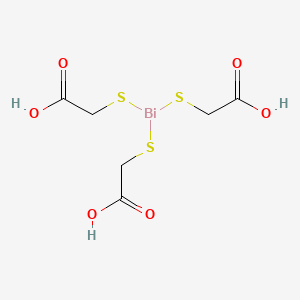

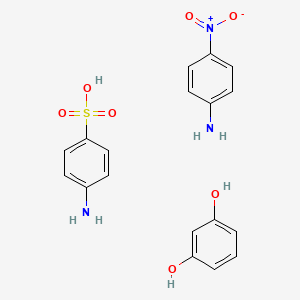
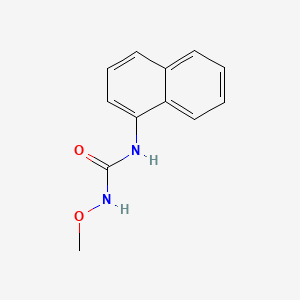
![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

